N-benzyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
CAS No.:
Cat. No.: VC20552139
Molecular Formula: C24H23N3O4S
Molecular Weight: 449.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23N3O4S |
|---|---|
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | N-benzyl-2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C24H23N3O4S/c1-2-31-19-10-8-18(9-11-19)15-27-23(29)22-20(12-13-32-22)26(24(27)30)16-21(28)25-14-17-6-4-3-5-7-17/h3-13H,2,14-16H2,1H3,(H,25,28) |
| Standard InChI Key | YFFNTVOZSRTJNP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC=CC=C4 |
Introduction
N-benzyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound featuring a thieno[3,2-d]pyrimidine core with various substituents that enhance its biological activity. This compound belongs to the class of thienopyrimidine derivatives, known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Synthesis
The synthesis of N-benzyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step processes. Each step requires careful optimization of reaction conditions to maximize yield and purity. The synthesis may involve reactions typical of amides and heterocycles, such as condensation reactions and cyclization processes.
Biological Activity and Applications
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Pharmacological Properties: Compounds with thieno[3,2-d]pyrimidine frameworks have been studied for various biological activities, including anti-inflammatory and anticancer effects. The unique substitution pattern in N-benzyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide may enhance its binding affinity and selectivity towards specific biological targets.
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Potential Applications: This compound could be used in scientific research due to its pharmacological properties. Interaction studies are crucial for understanding how it interacts with biological targets, providing insights into its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-(Ethoxybenzoyl)thiazolidine | Thiazolidine ring | Antidiabetic |
| 6-(Benzothiazolyl)ureas | Urea linkage | Anticancer |
| 7-Benzyl-thieno[3,2-b]pyridine | Thienopyridine core | Antimicrobial |
N-benzyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide stands out due to its specific combination of thienopyrimidine and acetamide functionalities, which may enhance its biological activity compared to other similar compounds lacking such structural diversity.
Research Findings and Future Directions
In vitro studies are essential to elucidate the exact mechanisms of action and therapeutic potential of N-benzyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide. Further research should focus on synthesizing derivatives and conducting detailed interaction studies to fully explore its pharmacological properties.
Given the limited availability of specific data on this compound, further research is needed to fully understand its properties and applications.
Note: The information provided is based on available sources and may not cover all aspects of the compound due to the limited availability of specific data.
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